

4-Chloro-2,8-dimethylquinoline molecular structure

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Compound of Interest

Compound Name: 4-Chloro-2,8-dimethylquinoline

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An In-depth Technical Guide to the Molecular Structure of **4-Chloro-2,8-dimethylquinoline**

Introduction

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.^{[1][2]} This heterocyclic system, consisting of a benzene ring fused to a pyridine ring, serves as the fundamental framework for numerous therapeutic agents, most famously the antimalarial drug quinine.^[1] Among the vast array of quinoline derivatives, **4-Chloro-2,8-dimethylquinoline** emerges as a compound of significant interest, not necessarily for its intrinsic biological activity, but as a versatile synthetic intermediate for the development of novel molecules in drug discovery and materials science.

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and reactivity of **4-Chloro-2,8-dimethylquinoline**. As a Senior Application Scientist, the following narrative is structured to deliver not just technical data, but also to explain the causality behind experimental choices and to ground all claims in authoritative scientific literature.

Physicochemical and Spectroscopic Profile

The identity and purity of a chemical compound are established through its unique physical properties and spectroscopic fingerprint. For **4-Chloro-2,8-dimethylquinoline**, these characteristics are foundational for its use in further synthetic applications.

Physicochemical Properties

A summary of the key physicochemical identifiers for **4-Chloro-2,8-dimethylquinoline** is presented below.

Property	Value	Source
CAS Number	32314-39-9	
Molecular Formula	C ₁₁ H ₁₀ ClN	[3]
Molecular Weight	191.66 g/mol	
IUPAC Name	4-chloro-2,8-dimethylquinoline	[4]
Appearance	Solid	
InChI Key	ILOAZUIOTZZIBK-UHFFFAOYSA-N	[3]
Canonical SMILES	Cc1cc(Cl)c2cccc(C)c2n1	

Spectroscopic Data Analysis

Spectroscopic analysis provides a detailed view of the molecular structure, confirming the arrangement of atoms and functional groups.

- ¹H NMR Spectroscopy:** The proton NMR spectrum of **4-Chloro-2,8-dimethylquinoline** is expected to show distinct signals corresponding to the two methyl groups and the aromatic protons on the quinoline ring. The methyl protons at the C2 and C8 positions would likely appear as singlets in the upfield region (δ 2.0-3.0 ppm). The aromatic protons would resonate in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the bicyclic ring system.
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum would provide evidence for all 11 carbon atoms in the molecule. Distinct signals would be observed for the two methyl carbons, the nine carbons of the quinoline core, and the carbon atom bonded to the chlorine, which would be influenced by the halogen's electronegativity.

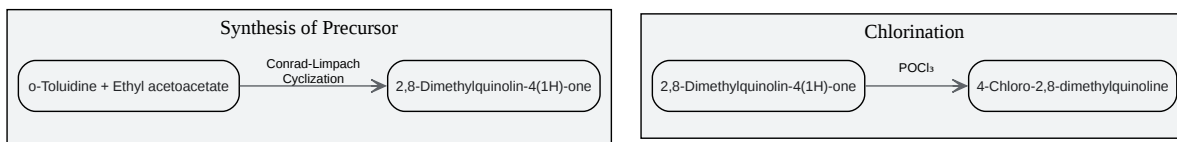
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak $[M]^+$ at m/z 191 and an $[M+2]^+$ peak at m/z 193 with an approximate intensity ratio of 3:1, characteristic of the presence of a single chlorine atom.^[3] Fragmentation patterns would likely involve the loss of a chlorine radical or a methyl group.
- **Infrared (IR) Spectroscopy:** The IR spectrum would display characteristic absorption bands for C-H stretching of the methyl groups and aromatic rings, C=C and C=N stretching vibrations within the quinoline core, and the C-Cl stretching vibration.

Synthesis and Reactivity

The synthetic route to **4-Chloro-2,8-dimethylquinoline** is a critical aspect of its utility. The reactivity of the final product, particularly at the 4-position, dictates its potential as a precursor for more complex molecules.

Synthetic Pathway

A common and effective method for the synthesis of 4-chloroquinolines involves the chlorination of the corresponding 4-quinolinone precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl_3). The precursor, 2,8-dimethylquinolin-4(1H)-one, can be synthesized through a cyclization reaction, such as the Conrad-Limpach synthesis.



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Caption: General workflow for the synthesis of **4-Chloro-2,8-dimethylquinoline**.

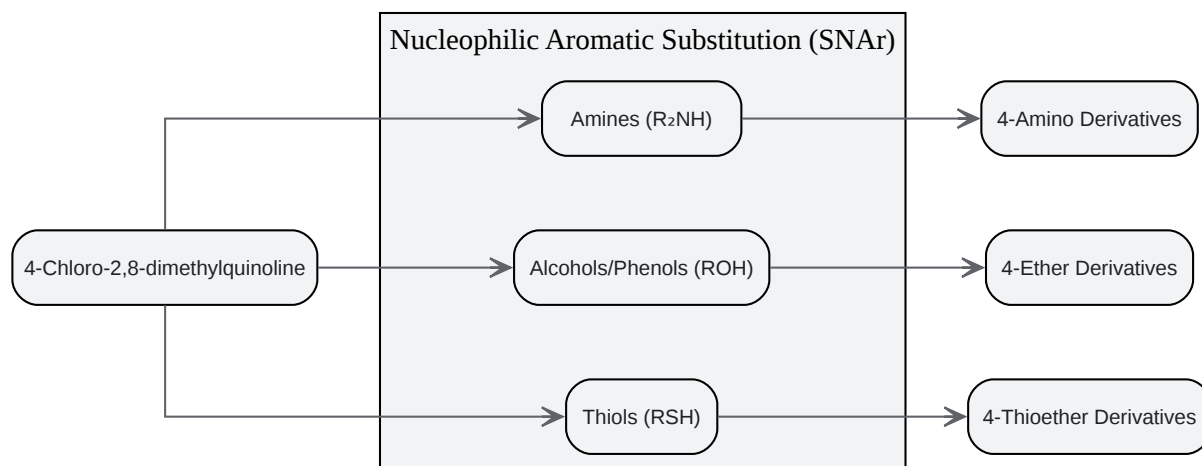
Experimental Protocol: Synthesis of 4-Chloro-2,8-dimethylquinoline

The following protocol is a representative procedure adapted from the synthesis of analogous chloroquinolines.^{[5][6]}

- **Reaction Setup:** To 2,8-dimethylquinolin-4(1H)-one (1.0 eq), cautiously add phosphorus oxychloride (POCl₃) (5-10 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Heating:** Heat the reaction mixture on a water bath (or oil bath) at 100-110 °C for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** After cooling to room temperature, the reaction mixture is poured slowly and carefully onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
- **Neutralization:** The acidic aqueous solution is then neutralized with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is basic. This will cause the product to precipitate out of the solution.
- **Extraction:** The aqueous layer is extracted three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- **Drying and Evaporation:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude solid is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or methanol to afford pure **4-Chloro-2,8-dimethylquinoline**.^{[5][6]}

Chemical Reactivity: The Versatile 4-Position

The key to the synthetic utility of **4-Chloro-2,8-dimethylquinoline** lies in the reactivity of the chlorine atom at the C4 position. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic aromatic substitution (S_NAr). This allows for the displacement of the chloro group by a wide variety of nucleophiles, making it an excellent scaffold for building molecular diversity.



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Caption: Reactivity of **4-Chloro-2,8-dimethylquinoline** in SNAr reactions.

Structural Elucidation

While a specific crystal structure for **4-Chloro-2,8-dimethylquinoline** is not readily available in the searched literature, the structure of the closely related isomer, 4-Chloro-2,5-dimethylquinoline, has been resolved by single-crystal X-ray diffraction.^{[5][6]} This data provides valuable insights into the expected molecular geometry.

The molecules of 4-Chloro-2,5-dimethylquinoline are reported to be essentially planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.009 Å.^{[5][6]} It is highly probable that **4-Chloro-2,8-dimethylquinoline** adopts a similar planar conformation. The crystal packing of the analogue shows molecules stacked along the crystallographic a-axis.^{[5][6]}

Crystallographic Data for 4-Chloro-2,5-dimethylquinoline

Parameter	Value	Source
Formula	C ₁₁ H ₁₀ ClN	[5]
Crystal System	Monoclinic	[5]
Space Group	P2 ₁ /c	[6]
a (Å)	6.9534 (9)	[5]
b (Å)	13.0762 (14)	[5]
c (Å)	10.4306 (11)	[5]
β (°)	99.239 (8)	[5]
Volume (Å ³)	936.09 (19)	[5]
Z	4	[5]

Applications in Research and Drug Development

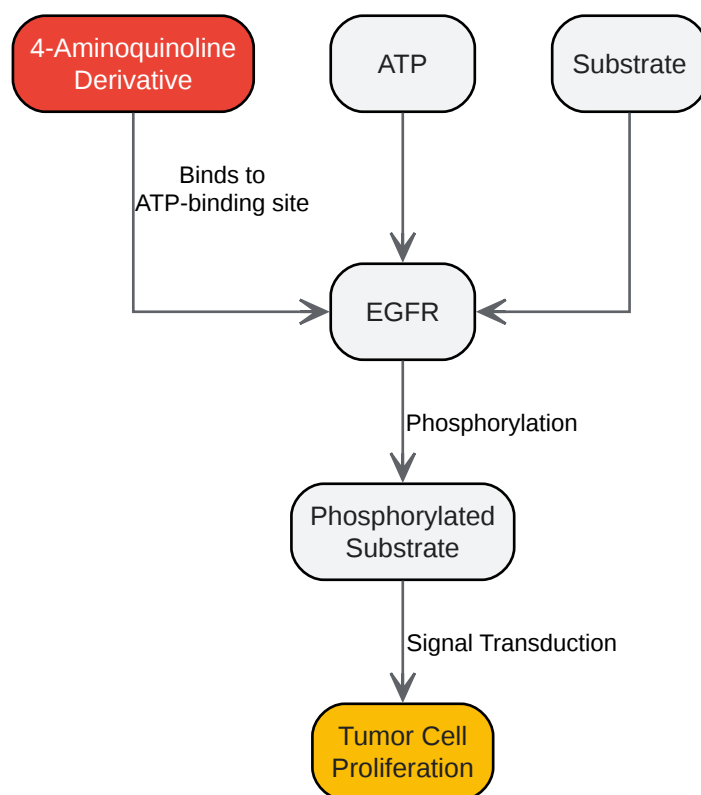
The true value of **4-Chloro-2,8-dimethylquinoline** is realized in its application as a versatile building block for creating libraries of novel compounds with potential biological activities.

Medicinal Chemistry

The 4-aminoquinoline core is a well-established pharmacophore in several clinically used drugs.[1] By reacting **4-Chloro-2,8-dimethylquinoline** with various amines, researchers can synthesize a diverse range of 4-aminoquinoline derivatives.[7] These new chemical entities can then be screened for a variety of therapeutic applications:

- **Anticancer Activity:** Many quinoline derivatives have been investigated for their potential to inhibit cancer cell proliferation.[7] One hypothesized mechanism is the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in tumors.
- **Antimalarial Agents:** The 4-aminoquinoline scaffold is famous for its antimalarial properties.[8] The general mechanism of action involves the drug accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, leading to parasite death.[8]

Derivatives of **4-Chloro-2,8-dimethylquinoline** could be explored as new antimalarial candidates.



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Caption: Hypothesized mechanism of anticancer action via EGFR inhibition.

Safety and Handling

Based on available safety information for **4-Chloro-2,8-dimethylquinoline**, it is classified as hazardous.

- Hazard Classifications: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).
- Signal Word: Danger.
- Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water)

for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative that this compound is handled in a laboratory setting with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

4-Chloro-2,8-dimethylquinoline is a structurally well-defined molecule whose significance is primarily derived from its potential as a chemical intermediate. Its key features—the privileged quinoline scaffold and the reactive 4-chloro substituent—make it an invaluable tool for chemists. The straightforward synthesis and the facile displacement of the chlorine atom via nucleophilic aromatic substitution open avenues for the creation of diverse molecular libraries. These libraries can be explored for a wide range of applications, particularly in the search for new therapeutic agents to combat diseases like cancer and malaria. This guide has provided a comprehensive overview of its structure, synthesis, reactivity, and potential, grounding these insights in established scientific principles and literature to empower researchers in their scientific endeavors.

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